molecular formula C18H15Cl2N3O2S B2845602 N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide CAS No. 2034543-13-8

N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide

Cat. No.: B2845602
CAS No.: 2034543-13-8
M. Wt: 408.3
InChI Key: FFCNJMWYAYEFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-Bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide is a synthetic small molecule of significant interest in chemical biology and oncology research, designed by integrating a dichloro-methylbenzenesulfonamide pharmacophore with a bipyridyl scaffold. The benzenesulfonamide core is a privileged structure in medicinal chemistry, extensively documented for its potent antitumor properties. Research on structurally similar sulfonamide derivatives has demonstrated their ability to inhibit cancer cell proliferation by inducing G2/M cell cycle arrest and promoting mitochondrial apoptosis , characterized by activation of caspase enzymes and loss of mitochondrial membrane potential . Furthermore, the bipyridyl moiety is a known ligand for various biological receptors, enhancing the molecule's potential for targeted interactions . This molecular architecture suggests potential as a tool compound for investigating novel mechanisms of action, similar to other sulfonamide-based agents that have been shown to disrupt microtubule assembly and induce apoptotic-like morphological changes in human cancer cell lines such as HCT-116, HeLa, and MCF-7 . The presence of the 2,4-dichloro-5-methyl substitution pattern on the benzene ring is a feature associated with defined conformational and crystal packing properties that can influence the compound's overall bioreactivity . This compound is provided for research applications exclusively, including the exploration of kinase inhibition pathways, apoptosis signaling, and the development of new anticancer agents.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c1-12-7-18(16(20)9-15(12)19)26(24,25)23-10-13-4-6-22-17(8-13)14-3-2-5-21-11-14/h2-9,11,23H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCNJMWYAYEFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Bipyridinium salts.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bipyridinyl Benzenesulfonamides

N-([2,3'-Bipyridin]-5'-yl)-5-Chloro-2-Methoxybenzenesulfonamide (CAS 1451272-09-5)
  • Structural Features : The sulfonamide nitrogen is linked to a [2,3'-bipyridin]-5'-yl group instead of the 4-ylmethyl position. The benzene ring is substituted with a single chlorine (C5) and a methoxy group (C2).
  • Key Differences: Substitution pattern: Mono-chlorinated vs. di-chlorinated (target compound: 2,4-dichloro). Presence of methoxy (electron-donating) vs. methyl (electron-neutral) groups on the benzene ring. Bipyridine attachment: Direct N-linkage at the 5'-position vs. methylene-bridged attachment at the 4-position in the target compound.
  • Hypothetical Impact : The methoxy group may enhance solubility but reduce electrophilicity compared to the methyl group. The 5'-bipyridinyl linkage could alter binding orientation in biological targets .
N-([2,3'-Bipyridin]-5'-yl)-5-Bromo-2-Methoxybenzenesulfonamide (CAS 1451272-08-4)
  • Structural Features : Similar to CAS 1451272-09-5 but substitutes chlorine with bromine at C5.
  • Key Differences: Bromine (heavier halogen) vs. chlorine: Increased molecular weight (Br: ~80 vs.
  • Hypothetical Impact : Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets but could reduce metabolic stability due to stronger carbon-halogen bonds .

Pyridinyloxy-Substituted Benzenesulfonamides

4-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}-N-(2,3-Dimethylphenyl)Benzenesulfonamide (CAS 338775-36-3)
  • Structural Features : A pyridinyloxy group replaces the bipyridinyl moiety. The benzene ring is substituted with a 2,3-dimethylphenyl group.
  • Molecular Formula : C₂₀H₁₆ClF₃N₂O₃S; Molar Mass : 456.87 g/mol.
  • Key Differences :
    • Pyridinyloxy linkage introduces an ether bond, increasing flexibility compared to the rigid bipyridinylmethyl group.
    • Trifluoromethyl (strong electron-withdrawing) and dimethyl groups may enhance metabolic stability and lipophilicity.
  • Hypothetical Impact : The trifluoromethyl group could improve binding to hydrophobic enzyme active sites, while the dimethylphenyl group may sterically hinder interactions .

Complex Heterocyclic Sulfonamides

N,N-Dimethyl-4-[(6R)-6-Methyl-5-(1H-Pyrrolo[2,3-B]Pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazin-3-Yl]Benzenesulfonamide (CHEMBL3355071)
  • Structural Features : A fused tetrahydropyrazolo-pyrazine core with a pyrrolopyridine substituent and dimethylated sulfonamide.
  • Key Differences :
    • Greater structural complexity with multiple fused rings, contrasting with the bipyridine-methylbenzenesulfonamide scaffold.
    • Dimethyl sulfonamide (enhanced solubility) vs. dichloro-methyl substitution (enhanced hydrophobicity).
  • Hypothetical Impact : The dimethyl groups may improve pharmacokinetic properties, while the fused heterocycles could target kinases or GPCRs .

Benzimidazole-Pyrimido Derivatives (VK-501 to VK-510)

  • Structural Features : These compounds feature a pyrimido[1,2-a]benzimidazole core linked to substituted phenyl groups.
  • Key Differences :
    • Lack of sulfonamide moiety; instead, carboxamide groups are present.
    • Inclusion of a phenyl-pyridinyl group similar to the bipyridine in the target compound.

Comparative Data Table

Compound Name / CAS Core Structure Substituents on Benzene Ring Bipyridine/Pyridine Feature Molecular Formula Molar Mass (g/mol)
Target Compound Benzenesulfonamide 2,4-Dichloro-5-methyl [2,3'-Bipyridin]-4-ylmethyl C₁₈H₁₅Cl₂N₃O₂S 412.30*
CAS 1451272-09-5 Benzenesulfonamide 5-Chloro-2-methoxy [2,3'-Bipyridin]-5'-yl C₁₇H₁₃ClN₃O₃S 386.82
CAS 1451272-08-4 Benzenesulfonamide 5-Bromo-2-methoxy [2,3'-Bipyridin]-5'-yl C₁₇H₁₃BrN₃O₃S 431.27
CAS 338775-36-3 Benzenesulfonamide 4-(Pyridinyloxy) 2,3-Dimethylphenyl C₂₀H₁₆ClF₃N₂O₃S 456.87
CHEMBL3355071 Benzenesulfonamide 4-(Fused heterocycle) Pyrrolo[2,3-b]pyridin-4-yl C₂₅H₂₇N₇O₂S 513.65

Key Structural and Functional Insights

Halogenation Effects: The target compound’s 2,4-dichloro substitution may enhance electrophilicity and binding to electron-rich regions compared to mono-halogenated analogs (e.g., CAS 1451272-09-5).

Bipyridine Attachment : Methylenebridging (target compound) vs. direct N-linkage (CAS 1451272-09-5) alters conformational flexibility and spatial orientation.

Electron-Donating vs. Withdrawing Groups : Methoxy (CAS 1451272-09-5) increases solubility but may reduce target affinity compared to methyl or trifluoromethyl groups (CAS 338775-36-3).

Heterocyclic Complexity : Compounds like CHEMBL3355071 demonstrate that fused heterocycles can target diverse biological pathways but may suffer from synthetic complexity .

Q & A

Q. What are the recommended synthetic routes for N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide?

A multi-step synthesis is typically required, involving:

  • Nucleophilic substitution to introduce the bipyridylmethyl group.
  • Sulfonamide bond formation using chlorinated benzene derivatives.
  • Purification via column chromatography or recrystallization. Key reagents include triethylamine (for deprotonation) and dichloromethane/DMF as solvents. Reaction monitoring via TLC or HPLC is advised to track intermediate formation .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for pyridyl groups) and sulfonamide NH signals (δ ~10–11 ppm).
  • IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1170–1150 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns matching the expected molecular formula. Cross-referencing with crystallographic data (if available) enhances reliability .

Q. What are the standard protocols for assessing this compound’s solubility and stability?

  • Solubility : Test in DMSO (common stock solvent) followed by dilution in aqueous buffers (PBS, pH 7.4). Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure, analyzed via HPLC .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations?

X-ray diffraction provides unambiguous bond lengths and angles. For example:

  • Pyridyl ring planarity (torsion angles < 5°).
  • Sulfonamide S–N bond distances (~1.63 Å). Software like SHELX or Olex2 refines data, while PLATON validates geometric parameters. Discrepancies between calculated and observed spectra (e.g., NMR) can be resolved using crystallographic coordinates .

Q. What computational approaches predict this compound’s bioactivity and binding modes?

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) guided by the bipyridyl moiety’s π-π stacking potential.
  • QSAR Models : Train on sulfonamide datasets to predict IC₅₀ values.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .

Q. How to address low yields in the final sulfonamide coupling step?

  • Optimize stoichiometry (e.g., 1.2:1 aryl chloride to amine ratio).
  • Use Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if steric hindrance occurs.
  • Employ microwave-assisted synthesis to reduce reaction time and byproducts .

Q. What strategies mitigate spectral noise in heterocyclic NMR analysis?

  • ¹³C DEPT-Q : Differentiate CH₂/CH₃ groups in crowded regions.
  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals in pyridyl and benzene rings.
  • Low-temperature (e.g., 223 K) experiments reduce conformational exchange broadening .

Methodological Challenges and Solutions

Q. How to resolve discrepancies between theoretical and experimental IR spectra?

  • Harmonic vs. Anharmonic Calculations : Apply scaling factors (0.961–0.975) to DFT-predicted frequencies.
  • Solvent effects (e.g., DMSO vs. gas phase) account for shifts in S=O stretches.
  • Compare with analogous sulfonamides in PubChem or NIST databases .

Q. What techniques validate purity in multi-step syntheses?

  • HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities <0.1%.
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values.
  • DSC/TGA : Monitor thermal decomposition profiles for polymorphic contaminants .

Q. How to design SAR studies for this compound’s derivatives?

  • Core Modifications : Replace chlorines with fluorines or methyl groups to assess electronic effects.
  • Bipyridyl Substitutions : Introduce electron-withdrawing groups (e.g., NO₂) at the 3' position.
  • In Vitro Assays : Test against cancer cell lines (e.g., HeLa) with Western blotting for apoptosis markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.